Bibn 140

Description

Properties

CAS No. |

145301-79-7 |

|---|---|

Molecular Formula |

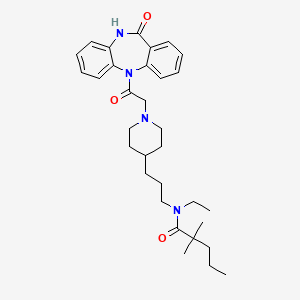

C32H44N4O3 |

Molecular Weight |

532.7 g/mol |

IUPAC Name |

N-ethyl-2,2-dimethyl-N-[3-[1-[2-oxo-2-(6-oxo-5H-benzo[b][1,4]benzodiazepin-11-yl)ethyl]piperidin-4-yl]propyl]pentanamide |

InChI |

InChI=1S/C32H44N4O3/c1-5-19-32(3,4)31(39)35(6-2)20-11-12-24-17-21-34(22-18-24)23-29(37)36-27-15-9-7-13-25(27)30(38)33-26-14-8-10-16-28(26)36/h7-10,13-16,24H,5-6,11-12,17-23H2,1-4H3,(H,33,38) |

InChI Key |

LOAZWNRCWBWKAC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(C)C(=O)N(CC)CCCC1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=CC=CC=C42 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Bibn 140; Bibn-140; Bibn140 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BIBN 4096 BS (Olcegepant)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BIBN 4096 BS, also known as olcegepant, is a pioneering non-peptide, small molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2] Its development marked a significant milestone in the targeted therapy of migraine, moving beyond non-specific treatments to a mechanism-based approach. This document provides a comprehensive technical overview of the core mechanism of action of BIBN 4096 BS, detailing its molecular interactions, cellular effects, and in vivo pharmacology. The information herein is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Core Mechanism of Action: Competitive Antagonism of the CGRP Receptor

The primary mechanism of action of BIBN 4096 BS is its potent and selective competitive antagonism of the CGRP receptor.[1] CGRP is a 37-amino acid neuropeptide that plays a crucial role in the pathophysiology of migraine, primarily through its potent vasodilatory effects and its involvement in nociceptive transmission within the trigeminal nervous system. BIBN 4096 BS exerts its therapeutic effect by binding to the CGRP receptor and preventing the binding and subsequent action of endogenous CGRP.

High-Affinity Binding to the Human CGRP Receptor

BIBN 4096 BS exhibits exceptionally high affinity for the human CGRP receptor, with reported Ki values in the picomolar range.[1][3] This high affinity contributes to its potent antagonist activity. The binding is reversible and competitive, as demonstrated by the parallel rightward shift of the CGRP concentration-response curve in the presence of the antagonist without a reduction in the maximal response.

Selectivity Profile

A key feature of BIBN 4096 BS is its high selectivity for the CGRP receptor over other related receptors, including those for amylin and adrenomedullin, as well as a large panel of other G-protein coupled receptors (GPCRs) and enzymes. This selectivity minimizes off-target effects and contributes to its favorable safety profile.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of BIBN 4096 BS.

Table 1: In Vitro Binding Affinity and Functional Potency of BIBN 4096 BS

| Parameter | Species/Cell Line | Value | Reference |

| Binding Affinity (Ki) | |||

| Human CGRP Receptor | SK-N-MC cells | 14.4 ± 6.3 pM | |

| Rat CGRP Receptor | Rat Spleen | 3.4 ± 0.5 nM | |

| Functional Antagonism (pKb) | |||

| Human CGRP Receptor | SK-N-MC cells | 11.0 ± 0.3 | |

| IC50 (cAMP inhibition) | |||

| Human CGRP Receptor | SK-N-MC cells | 0.03 nM | |

| Rat CGRP Receptor | - | 6.4 nM |

Table 2: Comparative Binding Affinities of CGRP Receptor Ligands

| Ligand | Receptor | Ki Value | Reference |

| BIBN 4096 BS | Human CGRP (SK-N-MC) | 14.4 ± 6.3 pM | |

| α-CGRP (human) | Human CGRP (SK-N-MC) | 31.7 ± 1.6 pM | |

| CGRP (8-37) | Human CGRP (SK-N-MC) | 3.6 ± 0.7 nM |

Inhibition of Downstream Signaling Pathways

CGRP binding to its receptor, a Gs-coupled GPCR, primarily activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). BIBN 4096 BS effectively blocks this key signaling event.

Blockade of CGRP-Mediated cAMP Production

In functional assays, BIBN 4096 BS demonstrates potent, concentration-dependent inhibition of CGRP-stimulated cAMP accumulation in human neuroblastoma SK-N-MC cells, which endogenously express the human CGRP receptor. This blockade of the primary downstream signaling pathway of CGRP is central to its mechanism of action.

Figure 1. CGRP Signaling Pathway and BIBN 4096 BS Inhibition.

In Vivo Pharmacology: Inhibition of Neurogenic Vasodilation

The efficacy of BIBN 4096 BS has been demonstrated in preclinical in vivo models that recapitulate key aspects of migraine pathophysiology, such as neurogenic vasodilation.

Blockade of Trigeminal Ganglion Stimulation-Induced Vasodilation

Electrical stimulation of the trigeminal ganglion in animal models, such as the marmoset, leads to the release of CGRP and a subsequent increase in facial blood flow, mimicking the vasodilation observed in migraine. Intravenous administration of BIBN 4096 BS potently and dose-dependently inhibits this neurogenic vasodilation, providing in vivo evidence of its CGRP receptor antagonism.

Figure 2. In Vivo Experimental Workflow for Neurogenic Vasodilation.

Detailed Experimental Protocols

Radioligand Binding Assay (SK-N-MC Cell Membranes)

Objective: To determine the binding affinity (Ki) of BIBN 4096 BS for the human CGRP receptor.

Materials:

-

Human neuroblastoma SK-N-MC cells

-

[¹²⁵I]-hCGRP (radioligand)

-

BIBN 4096 BS (test compound)

-

Unlabeled CGRP (for non-specific binding determination)

-

Incubation Buffer: 50 mM Tris, 150 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

-

Cell harvesting equipment and filtration apparatus

-

Gamma counter

Procedure:

-

Membrane Preparation: Homogenize SK-N-MC cells and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the incubation buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, combine:

-

50 µL of membrane homogenate (approximately 50 µg of protein).

-

50 µL of [¹²⁵I]-hCGRP to a final concentration of 50 pM.

-

50 µL of increasing concentrations of BIBN 4096 BS or unlabeled CGRP (for competition curve).

-

For total binding, add 50 µL of incubation buffer instead of the competing ligand.

-

For non-specific binding, add 50 µL of a high concentration of unlabeled CGRP (e.g., 1 µM).

-

-

Incubation: Incubate the plate for 180 minutes at room temperature.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a suitable buffer. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of BIBN 4096 BS that inhibits 50% of specific [¹²⁵I]-hCGRP binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (SK-N-MC Cells)

Objective: To assess the functional antagonist activity of BIBN 4096 BS by measuring its ability to inhibit CGRP-stimulated cAMP production.

Materials:

-

Human neuroblastoma SK-N-MC cells

-

CGRP (agonist)

-

BIBN 4096 BS (antagonist)

-

Cell culture medium

-

cAMP assay kit (e.g., radioimmunoassay or AlphaScreen)

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

0.1 M HCl for cell lysis and cAMP extraction

Procedure:

-

Cell Culture: Culture SK-N-MC cells to an appropriate confluency in 24- or 48-well plates.

-

Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for a specified time (e.g., 15-30 minutes) at 37°C to prevent cAMP degradation.

-

Antagonist Incubation: Add various concentrations of BIBN 4096 BS to the wells and incubate for a defined period (e.g., 10-15 minutes) at 37°C.

-

Agonist Stimulation: Add a fixed concentration of CGRP (e.g., EC50 or EC80) to the wells and incubate for an additional 15 minutes at 37°C.

-

cAMP Extraction: Terminate the reaction by aspirating the medium and lysing the cells with 0.1 M HCl.

-

Quantification: Determine the intracellular cAMP concentration in the cell lysates using a validated cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration as a function of the BIBN 4096 BS concentration to determine the IC50 for the inhibition of CGRP-stimulated cAMP production. Calculate the pKb value to quantify the antagonist potency.

In Vivo Model of Neurogenic Vasodilation (Marmoset)

Objective: To evaluate the in vivo efficacy of BIBN 4096 BS in inhibiting CGRP-mediated vasodilation.

Materials:

-

Marmoset monkeys

-

Anesthetic agents

-

Stereotaxic frame

-

Bipolar stimulating electrode

-

Laser Doppler flowmetry probe

-

Physiological monitoring equipment (blood pressure, heart rate)

-

BIBN 4096 BS for intravenous administration

Procedure:

-

Animal Preparation: Anesthetize the marmoset and place it in a stereotaxic frame. Surgically expose the trigeminal ganglion.

-

Baseline Measurement: Place a laser Doppler flowmetry probe on the facial skin to measure baseline blood flow.

-

Trigeminal Ganglion Stimulation: Electrically stimulate the trigeminal ganglion using a bipolar electrode with defined parameters (e.g., frequency, voltage, pulse width, duration) to elicit a reproducible increase in facial blood flow.

-

Antagonist Administration: Administer BIBN 4096 BS intravenously at various doses.

-

Post-treatment Stimulation: After a set period following drug administration, repeat the trigeminal ganglion stimulation and measure the change in facial blood flow.

-

Data Analysis: Quantify the increase in facial blood flow (e.g., as the area under the curve) before and after the administration of BIBN 4096 BS. Calculate the dose-dependent inhibition of the vasodilator response.

Conclusion

BIBN 4096 BS (olcegepant) is a highly potent and selective competitive antagonist of the human CGRP receptor. Its mechanism of action is centered on the blockade of CGRP binding, leading to the inhibition of downstream signaling, primarily the adenylyl cyclase/cAMP pathway. This molecular action translates to a robust in vivo efficacy in preventing neurogenic vasodilation, a key process in migraine pathophysiology. The comprehensive pharmacological data and detailed methodologies presented in this guide underscore the well-characterized and targeted mechanism of BIBN 4096 BS, which has paved the way for a new class of anti-migraine therapies.

References

- 1. Pharmacological profile of BIBN4096BS, the first selective small molecule CGRP antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological profile of BIBN4096BS, the first selective small molecule CGRP antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BIBN 4096 | Calcitonin and Related Receptors | Tocris Bioscience [tocris.com]

Olcegepant: A Technical Guide to its CGRP Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of olcegepant (also known as BIBN4096) for the Calcitonin Gene-Related Peptide (CGRP) receptor. Olcegepant, a potent and selective non-peptide antagonist of the CGRP receptor, has been a pivotal compound in the research and development of novel migraine therapies.[1][2] This document details its quantitative binding characteristics, the experimental protocols used for its characterization, and the associated signaling pathways.

Quantitative Binding Affinity of Olcegepant

Olcegepant exhibits extremely high affinity for the human CGRP receptor.[1][2] Its binding characteristics have been determined through various in vitro assays, with consistent results reported across multiple studies. The key quantitative metrics, including the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), are summarized below.

| Parameter | Value | Species/Cell Line | Reference |

| Ki | 14.4 ± 6.3 pM | Human (SK-N-MC cells) | [1] |

| IC50 | 0.03 nM | Human | |

| Ki | 3.4 ± 0.5 nM | Rat (spleen) | |

| IC50 | 6.4 nM | Rat | |

| pKb | 11.0 ± 0.3 | Human (SK-N-MC cells) |

Table 1: Summary of Olcegepant's CGRP Receptor Binding Affinity.

The data clearly indicates olcegepant's remarkable potency at the human CGRP receptor, with a picomolar affinity. Notably, there is a significant species-specific difference, with approximately 200-fold higher affinity for the primate CGRP receptor compared to the rodent receptor. Olcegepant acts as a competitive antagonist, meaning it directly competes with the endogenous CGRP ligand for the same binding site without demonstrating any intrinsic agonistic activity.

Experimental Protocols

The characterization of olcegepant's binding affinity relies on well-established in vitro pharmacological assays. The primary methods employed are radioligand binding assays and functional assays measuring downstream signaling.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of olcegepant for the CGRP receptor.

Methodology:

-

Cell Culture: Human neuroblastoma SK-N-MC cells, which endogenously express the CGRP receptor, are cultured to a suitable density.

-

Membrane Preparation: Cell membranes are harvested and prepared from the SK-N-MC cells. This is typically achieved by cell lysis and centrifugation to isolate the membrane fraction containing the CGRP receptors.

-

Binding Reaction: A constant concentration of radiolabeled CGRP, typically 125I-CGRP, is incubated with the prepared cell membranes.

-

Competition: Increasing concentrations of unlabeled olcegepant are added to the incubation mixture to compete with the radioligand for binding to the CGRP receptors.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Subsequently, the bound and free radioligand are separated, usually by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the amount of bound 125I-CGRP, is measured using a gamma counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of olcegepant, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Antagonism Assay (cAMP Accumulation)

This assay assesses the ability of an antagonist to block the functional response induced by an agonist, providing a measure of its potency in a cellular context.

Objective: To confirm the competitive antagonism of olcegepant and determine its functional inhibitory constant (pKb).

Methodology:

-

Cell Culture: SK-N-MC cells are cultured in appropriate multi-well plates.

-

Pre-incubation with Antagonist: Cells are pre-incubated with varying concentrations of olcegepant for a defined period.

-

Agonist Stimulation: A fixed concentration of CGRP is then added to the cells to stimulate the CGRP receptor.

-

cAMP Accumulation: The stimulation of the CGRP receptor, which is a Gs-coupled receptor, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This accumulation is allowed to proceed for a specific duration.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are quantified using a suitable method, such as a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: The ability of olcegepant to inhibit the CGRP-induced cAMP production is measured. The data is used to construct concentration-response curves, and the Schild plot analysis can be used to determine the pKb value, which provides an estimate of the antagonist's affinity. A parallel rightward shift in the agonist concentration-response curve in the presence of the antagonist is indicative of competitive antagonism.

CGRP Receptor Signaling Pathway

The CGRP receptor is a complex of the calcitonin receptor-like receptor (CLR), a G protein-coupled receptor, and a receptor activity-modifying protein 1 (RAMP1). Upon binding of CGRP, the receptor primarily couples to the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). Other signaling pathways, such as those involving p38 and ERK, have also been implicated in CGRP receptor activation. Olcegepant acts by competitively blocking the binding of CGRP to this receptor complex, thereby inhibiting these downstream signaling cascades.

It is important to note that some research suggests the antagonist activity of olcegepant may be dependent on the specific signaling pathway being measured, with potential differences in its potency at blocking CREB phosphorylation versus cAMP accumulation, particularly at the related amylin 1 (AMY1) receptor. This highlights the complexity of CGRP receptor pharmacology and the importance of using multiple assay formats for a comprehensive characterization of antagonist compounds.

References

The Role of Calcitonin Gene-Related Peptide (CGRP) in Migraine Pathophysiology: A Technical Guide

Abstract

Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide that has emerged as a cornerstone in the pathophysiology of migraine.[1][2] Extensive preclinical and clinical research has demonstrated that CGRP is a critical mediator in the trigeminovascular system, responsible for initiating and sustaining the headache phase of a migraine attack.[3][4] Its release from trigeminal nerve endings triggers a cascade of events, including potent vasodilation and neurogenic inflammation, which lead to peripheral and central sensitization of pain pathways.[5] This sensitization is believed to underlie the characteristic throbbing pain and hypersensitivity associated with migraine. The pivotal role of CGRP is further substantiated by the clinical success of two new classes of drugs: monoclonal antibodies targeting CGRP or its receptor, and small molecule CGRP receptor antagonists (gepants), which have revolutionized the acute and preventive treatment of migraine. This technical guide provides an in-depth exploration of the CGRP signaling pathway, summarizes key quantitative and experimental evidence, and details the mechanisms of CGRP-targeted therapies.

The CGRP Family and Receptors

CGRP Neuropeptide

CGRP is a member of the calcitonin family of peptides and exists in two forms, αCGRP and βCGRP, which are products of alternative splicing of the calcitonin gene and a separate gene, respectively. Both isoforms have similar biological activities. CGRP is widely distributed throughout the peripheral and central nervous systems, with a particularly high concentration in trigeminal ganglion neurons that innervate the meningeal vasculature.

The CGRP Receptor

The canonical CGRP receptor is a complex composed of two proteins: the Calcitonin Receptor-Like Receptor (CLR), a G protein-coupled receptor, and a single-transmembrane accessory protein called Receptor Activity-Modifying Protein 1 (RAMP1). The association with RAMP1 is essential for trafficking CLR to the cell surface and for conferring high-affinity binding and specificity for CGRP. This receptor complex is located on various cells within the trigeminovascular system, including smooth muscle cells of dural arteries, trigeminal neurons, and mast cells.

The CGRP Signaling Pathway in Migraine

The activation of the trigeminovascular system is a key event in migraine. During a migraine attack, trigeminal nerves are activated, leading to a calcium-dependent release of CGRP from their peripheral terminals in the dura mater. This release initiates a cascade of events that drive the migraine headache.

-

Peripheral Actions: Vasodilation and Neurogenic Inflammation: Released CGRP binds to its receptors on the dural blood vessels, causing potent vasodilation. It also acts on mast cells, triggering the release of inflammatory mediators. This process, termed "neurogenic inflammation," increases vascular permeability and further sensitizes the nerve endings.

-

Peripheral Sensitization: The inflammatory milieu and the direct action of CGRP on trigeminal nerve fibers lower their activation threshold. This makes the nerve endings hyperexcitable and responsive to normally innocuous stimuli, a state known as peripheral sensitization. This process is thought to be responsible for the throbbing quality of migraine pain, which is often synchronized with the arterial pulse.

-

Central Sensitization: The persistent barrage of pain signals from sensitized peripheral neurons is transmitted to the trigeminal nucleus caudalis (TNC) in the brainstem. CGRP released from the central terminals of trigeminal neurons acts as a neuromodulator in the TNC, facilitating neurotransmission and promoting a state of hyperexcitability in second-order neurons. This "central sensitization" leads to allodynia, where non-painful stimuli (like touching the face or scalp) are perceived as painful, a common symptom during migraine attacks.

Quantitative Evidence: CGRP Levels in Migraine

A cornerstone of the CGRP hypothesis is the clinical observation that CGRP levels are elevated during migraine attacks. Measurements, however, can vary significantly based on the sample source (external jugular vein vs. peripheral cubital vein), timing of collection, and the assay used. Despite this variability, a consistent pattern has emerged from numerous studies.

| Study Focus | Patient Group | Control Group | Key Finding | Citation |

| Ictal vs. Control | Migraine patients during an attack | Healthy controls | CGRP levels in external jugular vein blood are significantly elevated during a migraine attack. | |

| Ictal vs. Interictal | Migraine patients during an attack | Same patients between attacks (interictal) | CGRP levels are elevated ictally and return to baseline after spontaneous resolution or triptan treatment. | |

| Interictal vs. Control | Migraine patients between attacks | Healthy controls | Results are conflicting; some studies report elevated interictal CGRP levels, while others find no difference. | |

| Provocation Studies | Migraine patients | Healthy controls | Intravenous infusion of CGRP triggers migraine-like attacks in a majority of migraine patients but only a mild headache in controls. | |

| Alternative Fluids | Migraine patients (ictal and interictal) | Healthy controls | Studies show significantly elevated CGRP levels in the tear fluid of migraine patients compared to controls. |

Table 1: Summary of Clinical Findings on CGRP Levels.

| Study Reference | Sample Source | Patient Group | CGRP Concentration (mean ± SD/SEM or median [IQR]) | Control Group Concentration | Assay Type |

| Cady et al. (in) | Cubital Vein | Ictal Migraine | 39.4 ± 7.5 pg/mg total protein | Not specified | EIA |

| Goadsby et al. (in) | External Jugular Vein | Ictal Migraine | 105.75 ± 13.01 pg/mL | 85.48 ± 14.58 pg/mL | RIA |

| Al-Obaidi et al. (2021) | Serum | Female Migraine | High-CGRP Subgroup: >40 pg/mL | Not specified (Cutoff derived from ROC curve vs. controls) | MP-CLIA |

| Alpuente et al. (2021) | Serum (α-CGRP) | Migraine | 37.5 (28.2–54.4) pg/mL | Not specified | ELISA |

| Alpuente et al. (2021) | Serum (β-CGRP) | Migraine | 4.6 (2.4–6.4) pg/mL | Not specified | ELISA |

Table 2: Examples of Quantitative CGRP Measurements in Migraine Patients. Note: Direct comparison between studies is challenging due to different methodologies, units, and patient populations.

Key Experimental Protocols

The role of CGRP has been elucidated through a variety of preclinical and human experimental models.

Preclinical Animal Models

Animal models are crucial for investigating the underlying mechanisms of CGRP action and for the preclinical testing of new therapies.

-

Nitroglycerin (NTG)-Induced Hyperalgesia: Systemic administration of NTG, a nitric oxide donor, reliably induces delayed hyperalgesia and allodynia in rodents, mimicking features of a migraine attack.

-

Methodology: Rodents (rats or mice) are administered NTG (e.g., 5-10 mg/kg, i.p.). Several hours later, sensory thresholds are measured. Mechanical allodynia is commonly assessed using von Frey filaments applied to the periorbital or hind paw region to determine the paw withdrawal threshold. Thermal hyperalgesia can be measured using Hargreaves' test. The model is used to test the efficacy of potential anti-migraine drugs, such as CGRP receptor antagonists, which have been shown to reverse NTG-induced hyperalgesia.

-

-

CGRP-Sensitized Transgenic Mice: To model the apparent hypersensitivity of migraineurs to CGRP, transgenic mice have been developed that overexpress the human RAMP1 subunit of the CGRP receptor (nestin/hRAMP1 mice).

-

Methodology: These mice exhibit baseline mechanical allodynia and photophobia (assessed using a light/dark box paradigm). Intracerebroventricular administration of CGRP significantly enhances their light-aversive behavior. This effect can be blocked by co-administration of a CGRP receptor antagonist like olcegepant, validating the model for studying CGRP-mediated sensory hypersensitivity.

-

Human Experimental Models

-

CGRP Infusion: This is a foundational human model that confirmed the causal role of CGRP in migraine.

-

Methodology: An intravenous infusion of human αCGRP (e.g., at a rate of 1.5 µ g/min for 20 minutes) is administered to individuals with a history of migraine and to healthy controls. Subjects are monitored for headache and other migraine-like symptoms for several hours. This model has consistently shown that CGRP infusion induces a delayed migraine-like headache in about 66% of migraineurs, while typically causing only a mild, non-migrainous headache in healthy volunteers.

-

-

Capsaicin-Induced Trigeminal Pain: This model investigates CGRP release following activation of trigeminal nociceptors.

-

Methodology: Capsaicin, the pungent component of chili peppers, is injected subcutaneously into the forehead (the V1 trigeminal dermatome). This induces localized pain and autonomic symptoms. Blood samples are collected from the external jugular vein to measure CGRP levels. Studies using this protocol have shown a significant increase in CGRP levels following capsaicin injection into the forehead, demonstrating that activation of first-division trigeminal afferents is sufficient to cause CGRP release.

-

Clinical Trial Protocols for Anti-CGRP Therapies

The development of CGRP-targeted drugs has followed rigorous clinical trial protocols to establish efficacy and safety.

-

General Design: Most pivotal trials are Phase III, multicenter, randomized, double-blind, placebo-controlled studies.

-

Population: Patients with a diagnosis of episodic migraine (EM) or chronic migraine (CM) based on International Classification of Headache Disorders (ICHD) criteria. Many trials also include patients who have previously failed other preventive treatments.

-

Intervention:

-

Monoclonal Antibodies (mAbs): Subcutaneous (e.g., erenumab, fremanezumab, galcanezumab) or intravenous (eptinezumab) administration at specified intervals (e.g., monthly or quarterly).

-

Gepants: Oral administration for acute (e.g., rimegepant, ubrogepant) or preventive (e.g., atogepant, rimegepant) treatment.

-

-

Primary Efficacy Endpoint: The typical primary endpoint for preventive trials is the change from a baseline period in the mean number of monthly migraine days over a 12-week treatment period. For acute treatments, endpoints often include pain freedom and absence of the most bothersome symptom at 2 hours post-dose.

-

Secondary Endpoints: Include the percentage of patients achieving a ≥50% reduction in monthly migraine days, changes in acute medication use, and scores on disability and quality of life scales.

Therapeutic Targeting of the CGRP Pathway

The comprehensive understanding of CGRP's role in migraine has led to the successful development of two distinct classes of drugs that inhibit its signaling pathway. These therapies act peripherally and are not thought to cross the blood-brain barrier in significant amounts, highlighting the importance of the peripheral trigeminovascular system as a therapeutic target.

-

Monoclonal Antibodies (mAbs): These are large-molecule biologics administered via injection.

-

Mechanism: Three of the approved mAbs (fremanezumab, galcanezumab, eptinezumab) bind directly to the CGRP ligand, preventing it from interacting with its receptor. One mAb (erenumab) is unique in that it targets and blocks the CGRP receptor itself.

-

-

Gepants (Small Molecule CGRP Receptor Antagonists): These are orally available small molecules.

-

Mechanism: Gepants act as competitive antagonists that bind to the CGRP receptor, directly blocking CGRP from activating it. Their development provides options for both acute and preventive treatment of migraine.

-

Conclusion and Future Directions

The elucidation of CGRP's central role in migraine pathophysiology represents a triumph of translational neuroscience, moving from basic science discovery to highly effective, targeted therapies. The success of CGRP antagonists validates the trigeminovascular system as a key therapeutic target and confirms that peripheral mechanisms are sufficient to drive migraine pain.

However, important questions remain. The mechanisms by which other neuropeptides, such as pituitary adenylate cyclase-activating polypeptide (PACAP) and amylin, contribute to migraine are areas of active investigation. Furthermore, understanding why a subset of patients does not respond to anti-CGRP therapies is critical and may point to alternative pain pathways or disease endotypes. Future research will likely focus on refining patient selection for CGRP-targeted drugs, exploring combination therapies, and identifying novel targets within and beyond the trigeminovascular system to provide relief for all individuals suffering from this debilitating disease.

References

- 1. The role of calcitonin gene-related peptide in peripheral and central pain mechanisms including migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceofmigraine.com [scienceofmigraine.com]

- 4. CGRP and the Trigeminal System in Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcitonin Gene-Related Peptide (CGRP) and Migraine - PMC [pmc.ncbi.nlm.nih.gov]

BIBN 4096 BS: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIBN 4096 BS, also known as olcegepant, is a potent and selective, non-peptide competitive antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2][3] CGRP is a 37-amino acid neuropeptide that plays a significant role in the pathophysiology of migraine and other pain-related disorders.[1] This technical guide provides an in-depth overview of BIBN 4096 BS, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways for neuroscience research.

Mechanism of Action

BIBN 4096 BS exerts its pharmacological effects by competitively blocking the CGRP receptor, a heterodimer composed of the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1).[4] By binding to this receptor complex, BIBN 4096 BS prevents the binding of endogenous CGRP, thereby inhibiting its downstream signaling cascades. This blockade effectively counteracts CGRP-mediated vasodilation, neurogenic inflammation, and pain signal transmission, which are key events in the pathogenesis of migraine.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for BIBN 4096 BS.

Table 1: In Vitro Binding Affinity and Functional Potency of BIBN 4096 BS

| Parameter | Species | Cell Line/Tissue | Value | Reference(s) |

| Binding Affinity (Ki) | Human | SK-N-MC cells | 14.4 ± 6.3 pM | |

| Human | Recombinant CGRP Receptor | 14.4 pM | ||

| Rat | CGRP Receptors | ~2.88 nM (200-fold lower than human) | ||

| Functional Antagonism (IC50) | Human | SK-N-MC cells (cAMP assay) | ~1.0 nM (pA2 = 9.95) | |

| Rat | L6 cells (cAMP assay) | ~5.6 nM (pA2 = 9.25) | ||

| Functional Antagonism (pKb) | Human | SK-N-MC cells (cAMP assay) | 11.0 |

Table 2: In Vivo Efficacy of BIBN 4096 BS in a Primate Model of Migraine

| Model | Species | Endpoint | Dosing | Effect | Reference(s) |

| Trigeminal Ganglion Stimulation | Marmoset Monkey | Inhibition of facial blood flow | 1 - 30 µg/kg (i.v.) | Dose-dependent inhibition; ~50% inhibition at 3 µg/kg |

Table 3: Clinical Efficacy of BIBN 4096 BS in Acute Migraine Treatment

| Clinical Trial Phase | Number of Patients | Endpoint | Dose (intravenous) | Response Rate | Placebo Response Rate | Reference(s) |

| Phase II | 126 | Headache response at 2 hours | 2.5 mg | 66% | 27% | |

| Pain-free at 2 hours | 2.5 mg | Significantly higher than placebo | - | |||

| Sustained response at 24 hours | 2.5 mg | Significantly higher than placebo | - |

Experimental Protocols

Radioligand Binding Assay

This protocol details the determination of the binding affinity of BIBN 4096 BS for the human CGRP receptor using membranes from SK-N-MC cells.

Materials:

-

SK-N-MC cell membranes

-

[125I]-hCGRP (human Calcitonin Gene-Related Peptide)

-

BIBN 4096 BS

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 (ice-cold)

-

GF/C filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: Prepare membranes from SK-N-MC cells expressing the human CGRP receptor. Protein concentration should be determined using a standard protein assay.

-

Assay Setup: In a 96-well plate, add the following in order:

-

50 µL of binding buffer

-

50 µL of various concentrations of BIBN 4096 BS (or vehicle for total binding, or a high concentration of unlabeled CGRP for non-specific binding).

-

50 µL of [125I]-hCGRP (final concentration ~20-30 pM).

-

100 µL of SK-N-MC cell membrane suspension (typically 10-20 µg of protein).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer to separate bound and free radioligand.

-

Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of BIBN 4096 BS by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol describes the assessment of the functional antagonist activity of BIBN 4096 BS by measuring its ability to inhibit CGRP-stimulated cyclic AMP (cAMP) production in SK-N-MC cells.

Materials:

-

SK-N-MC cells

-

BIBN 4096 BS

-

Human α-CGRP

-

Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4

-

cAMP assay kit (e.g., LANCE Ultra cAMP kit or similar)

Procedure:

-

Cell Culture: Culture SK-N-MC cells in appropriate media until they reach 80-90% confluency.

-

Cell Plating: Seed the cells into a 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight.

-

Antagonist Pre-incubation: Remove the culture medium and add 50 µL of stimulation buffer containing various concentrations of BIBN 4096 BS. Incubate for 20-30 minutes at room temperature.

-

Agonist Stimulation: Add 50 µL of stimulation buffer containing a fixed concentration of hα-CGRP (typically at its EC80 concentration) to each well. Incubate for 15-30 minutes at room temperature.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

-

Data Analysis: Generate a concentration-response curve for BIBN 4096 BS and determine its IC50 value. The pA2 value can be calculated from Schild analysis to quantify the potency of the competitive antagonism.

In Vivo Trigeminal Ganglion Stimulation in Marmosets

This protocol outlines the in vivo model used to evaluate the efficacy of BIBN 4096 BS in blocking neurogenic vasodilation.

Materials:

-

Marmoset monkeys

-

Anesthetic (e.g., Saffan)

-

Stereotaxic frame

-

Bipolar stimulating electrode

-

Laser Doppler flowmeter

-

BIBN 4096 BS solution for intravenous administration

Procedure:

-

Anesthesia and Surgery: Anesthetize the marmoset and place it in a stereotaxic frame. Surgically expose the trigeminal ganglion.

-

Electrode Placement: Carefully insert a bipolar stimulating electrode into the trigeminal ganglion.

-

Blood Flow Measurement: Place a laser Doppler flowmetry probe on the facial skin to continuously monitor blood flow.

-

Baseline Measurement: Record the baseline facial blood flow.

-

Trigeminal Stimulation: Electrically stimulate the trigeminal ganglion (e.g., 10 Hz, 1 ms pulse width, 10 V for 90 seconds) and record the resulting increase in facial blood flow (vasodilation).

-

Drug Administration: Administer BIBN 4096 BS intravenously at various doses.

-

Post-Drug Stimulation: After a set period, repeat the trigeminal ganglion stimulation and record the facial blood flow response.

-

Data Analysis: Calculate the percentage inhibition of the stimulation-induced increase in facial blood flow at each dose of BIBN 4096 BS.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of CGRP and the workflows of the described experiments.

Caption: CGRP signaling pathway and the inhibitory action of BIBN 4096 BS.

Caption: Workflow for the radioligand binding assay.

Caption: Workflow for the cAMP functional assay.

Conclusion

BIBN 4096 BS is a highly potent and selective CGRP receptor antagonist with demonstrated efficacy in both preclinical models and clinical trials for migraine. Its well-characterized pharmacology and mechanism of action make it an invaluable tool for neuroscience research into the roles of CGRP in pain, vasodilation, and neuroinflammation. The detailed protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of CGRP antagonism.

References

Olcegepant: A Technical Guide to its Application in CGRP Signaling Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olcegepant (formerly BIBN 4096) is a potent and selective, non-peptide competitive antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2] Its development and investigation have been pivotal in validating the CGRP receptor as a therapeutic target, particularly in the context of migraine.[2][3] Although its clinical development was halted due to poor oral bioavailability, olcegepant remains an invaluable pharmacological tool for the preclinical study of CGRP signaling pathways.[4] This guide provides an in-depth overview of olcegepant's properties, detailed experimental protocols for its use, and visualizations of the relevant biological and experimental frameworks.

Core Properties of Olcegepant

Olcegepant exhibits high affinity for the human CGRP receptor, demonstrating its potency as an antagonist. It effectively blocks the signaling cascade initiated by CGRP, a 37-amino acid neuropeptide implicated in vasodilation and nociceptive transmission.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of olcegepant's interaction with the CGRP receptor from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Functional Antagonism of Olcegepant

| Parameter | Species/Cell Line | Value | Reference |

| Binding Affinity (Ki) | Human CGRP Receptor | 14.4 pM | |

| Rat CGRP Receptor | - | ||

| Functional Antagonism (IC50) | Human SK-N-MC cells (cAMP production) | 0.03 nM | |

| Human CGRP1 Receptor | 0.03 nM |

Table 2: In Vivo Efficacy of Olcegepant

| Experimental Model | Species | Dosage | Effect | Reference |

| Inhibition of CGRP-induced facial blood flow | Marmoset Monkey | 1 - 30 µg/kg (i.v.) | Dose-dependent inhibition of CGRP-induced vasodilation | |

| Inhibition of capsaicin-induced c-Fos expression in the spinal trigeminal nucleus | Marmoset Monkey | 900 µg/kg | 57% inhibition of Fos expression | |

| Reduction of mechanical allodynia | Rat (CCI-ION model) | 0.3 - 0.9 mg/kg (i.v.) | Marked reduction in mechanical allodynia | |

| Inhibition of neurogenic dural vasodilation | Rat | 1000 and 3000 µg/kg (i.v.) | Dose-dependent blockade of vasodepressor responses |

CGRP Signaling Pathway and Olcegepant's Mechanism of Action

CGRP mediates its effects by binding to a heterodimeric receptor composed of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein 1 (RAMP1). This receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gαs to stimulate adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in cellular responses such as vasodilation. Olcegepant acts as a competitive antagonist at this receptor, blocking the binding of CGRP and thereby inhibiting this signaling cascade.

CGRP Signaling Pathway and Olcegepant's Site of Action.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing olcegepant to study CGRP signaling.

In Vitro Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of olcegepant for the CGRP receptor, often performed using membranes from SK-N-MC cells, which endogenously express the human CGRP receptor.

Materials:

-

SK-N-MC cell membranes

-

[125I]-hCGRP (radioligand)

-

Olcegepant (or other competing ligands)

-

Binding Buffer (e.g., 25 mM HEPES, 2.5 mM MgCl2, 0.2% BSA, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Nonspecific binding control: high concentration of unlabeled CGRP (e.g., 1 µM)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of olcegepant in Binding Buffer.

-

In a 96-well plate, add in the following order:

-

Binding Buffer

-

SK-N-MC cell membranes (typically 10-20 µg of protein per well)

-

Olcegepant dilution or vehicle (for total binding) or nonspecific binding control.

-

[125I]-hCGRP (at a concentration near its Kd, e.g., 25-50 pM)

-

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold Wash Buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a gamma or beta counter.

-

Analyze the data using non-linear regression to determine the IC50 of olcegepant, which can then be converted to a Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assay: cAMP Accumulation

This protocol measures the ability of olcegepant to inhibit CGRP-stimulated cAMP production in whole cells.

Materials:

-

SK-N-MC cells (or other cells expressing the CGRP receptor)

-

Cell culture medium (e.g., MEM)

-

Stimulation Buffer (e.g., serum-free medium containing a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) at 0.5-1 mM)

-

Human α-CGRP

-

Olcegepant

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)

Procedure:

-

Seed SK-N-MC cells in a 96-well plate and grow to near confluency.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Pre-incubate the cells with various concentrations of olcegepant in Stimulation Buffer for a specified time (e.g., 30 minutes) at 37°C.

-

Add a fixed concentration of CGRP (typically at its EC80) to the wells and incubate for a further defined period (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen detection method.

-

Plot the CGRP-stimulated cAMP levels against the concentration of olcegepant and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

General workflow for in vitro characterization of olcegepant.

In Vivo Model: Neurogenic Dural Vasodilation in the Rat

This model assesses the ability of olcegepant to inhibit vasodilation of the middle meningeal artery induced by electrical stimulation of the trigeminal ganglion, a key process in migraine pathophysiology.

Materials:

-

Anesthetized, ventilated rats

-

Surgical microscope

-

Laser Doppler flowmeter or intravital microscopy setup

-

Bipolar stimulating electrode

-

Olcegepant solution for intravenous administration

-

CGRP solution for intravenous administration (as a positive control)

Procedure:

-

Anesthetize the rat and maintain anesthesia throughout the experiment.

-

Perform a craniotomy to expose the dura mater and the middle meningeal artery.

-

Place the stimulating electrode on the trigeminal ganglion.

-

Position the laser Doppler probe or microscope objective over the middle meningeal artery to record baseline blood flow or vessel diameter.

-

Apply electrical stimulation to the trigeminal ganglion (e.g., 5 Hz, 10 V, 1 ms pulses for 30 seconds) to induce neurogenic vasodilation and record the response.

-

Allow for a recovery period until blood flow returns to baseline.

-

Administer olcegepant intravenously at the desired dose.

-

After a suitable pre-treatment time (e.g., 15-30 minutes), repeat the electrical stimulation and record the vascular response.

-

(Optional) Administer exogenous CGRP intravenously to confirm that olcegepant is blocking the CGRP receptor directly.

-

Analyze the data by comparing the magnitude of the vasodilation before and after olcegepant administration to determine the percentage of inhibition.

Logical workflow for in vivo neurogenic dural vasodilation experiment.

Conclusion

Olcegepant is a powerful and selective tool for the pharmacological investigation of CGRP signaling. Its high affinity and potent antagonism of the CGRP receptor make it suitable for a wide range of in vitro and in vivo experimental paradigms. The detailed protocols provided in this guide offer a starting point for researchers aiming to utilize olcegepant to further elucidate the role of CGRP in various physiological and pathophysiological processes. While its clinical utility is limited by its pharmacokinetic profile, its contribution to our understanding of CGRP biology and the development of new anti-migraine therapies is undeniable.

References

- 1. CGRP function-blocking antibodies inhibit neurogenic vasodilatation without affecting heart rate or arterial blood pressure in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sumatriptan inhibits neurogenic vasodilation of dural blood vessels in the anaesthetized rat--intravital microscope studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CGRP function-blocking antibodies inhibit neurogenic vasodilatation without affecting heart rate or arterial blood pressure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dural vasodilation causes a sensitization of rat caudal trigeminal neurones in vivo that is blocked by a 5-HT1B/1D agonist - PMC [pmc.ncbi.nlm.nih.gov]

The Selectivity of Olcegepant: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of Olcegepant (also known as BIBN4096BS), a pioneering non-peptide antagonist of the calcitonin gene-related peptide (CGRP) receptor. Olcegepant's high affinity and specificity for the CGRP receptor have been instrumental in validating this receptor as a key target in migraine pathophysiology. This document delves into the quantitative measures of its binding and functional activity, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Core Data Presentation: Quantitative Selectivity Profile

The selectivity of a drug candidate is a critical determinant of its therapeutic window and potential for off-target side effects. Olcegepant has been demonstrated to be a highly potent and selective antagonist of the human CGRP receptor.[1][2]

Olcegepant Affinity and Potency at the CGRP Receptor

Olcegepant exhibits extremely high affinity for the primate CGRP receptor, surpassing that of the endogenous ligand, CGRP itself, and showing a significantly higher affinity compared to the peptidic antagonist CGRP(8-37).[1] Functionally, it acts as a competitive antagonist with no intrinsic agonistic activity.[1]

| Parameter | Species | Cell Line/Tissue | Value | Reference |

| Ki (Binding Affinity) | Human | SK-N-MC cells | 14.4 ± 6.3 pM | [1] |

| Rat | Spleen | 3.4 ± 0.5 nM | ||

| IC50 (Functional Potency) | Human | SK-N-MC cells | 0.03 nM | |

| Rat | CGRP Receptors | 6.4 nM | ||

| pKb (Functional Antagonism) | Human | SK-N-MC cells | 11.0 ± 0.3 |

Table 1: Quantitative binding affinity and functional potency of Olcegepant at CGRP receptors.

Off-Target Selectivity Profile

A crucial aspect of Olcegepant's pharmacological profile is its high degree of selectivity. Early comprehensive screening demonstrated a lack of significant affinity for a wide array of other receptors and enzymes.

| Receptor/Enzyme Panel | Result | Reference |

| 75 different receptors and enzyme systems | No significant affinity (IC50 >> 1000 nM) | |

| Calcitonin, Amylin, Adrenomedullin receptors | No significant affinity in initial broad screening | |

| NK1 and M3 receptors | No modification of vasodepressor responses |

Table 2: Summary of Olcegepant's off-target selectivity.

It is important to note that while initial broad screenings showed no significant affinity for the amylin receptor, more recent and detailed investigations have revealed that Olcegepant can act as an antagonist at the AMY1 receptor, which also responds to CGRP. The potency of this antagonism appears to be dependent on the specific signaling pathway being measured, a phenomenon known as biased antagonism. This highlights the complexity of CGRP receptor pharmacology and the importance of comprehensive functional characterization.

Key Experimental Protocols

The following sections detail the methodologies for the key experiments used to determine the selectivity and potency of Olcegepant.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of Olcegepant for the CGRP receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of Olcegepant for the human CGRP receptor.

Materials:

-

Cell Membranes: Membranes prepared from SK-N-MC cells, which endogenously express the human CGRP receptor.

-

Radioligand: 125I-labeled human α-CGRP.

-

Competitor: Olcegepant.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter.

Procedure:

-

Incubation: In a 96-well plate, combine the SK-N-MC cell membranes, a fixed concentration of 125I-CGRP, and varying concentrations of Olcegepant.

-

Total and Non-specific Binding: Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of unlabeled CGRP).

-

Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each Olcegepant concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Olcegepant concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of Olcegepant that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Antagonism Assay

This assay measures the ability of Olcegepant to inhibit the CGRP-induced increase in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger in CGRP receptor signaling.

Objective: To determine the functional potency (IC50 or pA2) of Olcegepant as a CGRP receptor antagonist.

Materials:

-

Cells: SK-N-MC cells or other suitable cells expressing the CGRP receptor.

-

Agonist: Human α-CGRP.

-

Antagonist: Olcegepant.

-

Phosphodiesterase Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.

-

Cell Culture Medium.

-

cAMP Assay Kit: e.g., HTRF, ELISA, or other suitable detection method.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and grow to an appropriate confluency.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of Olcegepant in the presence of a phosphodiesterase inhibitor for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of CGRP (typically the EC80, the concentration that elicits 80% of the maximal response) to all wells except the basal control.

-

Incubation: Incubate for a specific time to allow for cAMP production (e.g., 30 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data Analysis:

-

Generate a concentration-response curve by plotting the cAMP levels against the logarithm of the Olcegepant concentration.

-

Fit the data using a sigmoidal dose-response model to determine the IC50 value.

-

For competitive antagonism, Schild analysis can be performed by generating CGRP concentration-response curves in the presence of different fixed concentrations of Olcegepant to determine the pA2 value.

-

Mandatory Visualizations

CGRP Receptor Signaling Pathway and Olcegepant's Mechanism of Action

Caption: CGRP signaling pathway and Olcegepant's antagonistic action.

Experimental Workflow for Assessing Olcegepant's Selectivity

Caption: General workflow for determining the selectivity of a CGRP antagonist.

References

Methodological & Application

Application Notes and Protocols for BIBN 4096 BS In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vivo experimental use of BIBN 4096 BS (Olcegepant), a potent and selective non-peptide antagonist of the calcitonin gene-related peptide (CGRP) receptor. The protocols are based on established preclinical models relevant to migraine and pain research.

Mechanism of Action

BIBN 4096 BS is a competitive antagonist of the CGRP receptor.[1][2][3] CGRP is a neuropeptide known to be a potent vasodilator and is implicated in the pathogenesis of migraine.[1][4] The CGRP receptor is a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). By blocking the CGRP receptor, BIBN 4096 BS inhibits the downstream effects of CGRP, such as vasodilation and pain signal transmission. In vivo studies have shown that this antagonism can alleviate pain-like behaviors and reverse CGRP-induced physiological changes. One of the key signaling pathways modulated by CGRP receptor activation involves Protein Kinase C (PKC), Extracellular signal-regulated kinase (ERK), and cAMP response element-binding protein (CREB). BIBN 4096 BS has been shown to downregulate the activation of this pathway.

Signaling Pathway

Quantitative Data Summary

The following tables summarize key quantitative parameters for BIBN 4096 BS from various studies.

Table 1: Binding Affinity and Potency

| Parameter | Species/System | Value | Reference |

| Ki | Human CGRP Receptor | 14.4 ± 6.3 pM | |

| IC50 | Human CGRP Receptor | 0.03 nM | |

| IC50 | Rat CGRP Receptor | 6.4 nM | |

| pKb | SK-N-MC cells | 11.0 ± 0.3 | |

| Affinity Ratio | Human vs. Rat Receptor | ~236-fold higher for human |

Table 2: In Vivo Efficacy and Dosing

| Animal Model | Species | Administration | Dose Range | Key Finding | Reference |

| Trigeminovascular Activation | Marmoset | Intravenous (i.v.) | 1 - 30 µg/kg | ~3 µg/kg caused 50% inhibition of increased facial blood flow. | |

| Dural Blood Flow | Rat | Intravenous (i.v.) | 300 - 900 µg/kg (cumulative) | Dose-dependent inhibition of electrically-evoked dural blood flow. | |

| Chronic Migraine (NTG-induced) | Rat | Intracerebroventricular | 0.1 µ g/day | Alleviated mechanical allodynia and vestibular dysfunction. | |

| Inflammatory Pain (CFA) | Rat | Systemic, Topical | Not specified | Reversal of mechanical hypersensitivity. | |

| Osteoarthritis Pain (MIA) | Rat | Systemic | Not specified | Reversal of weight-bearing deficit. |

Experimental Protocols

Protocol 1: Marmoset Model of Trigeminovascular Activation

This protocol is designed to assess the ability of BIBN 4096 BS to inhibit neurogenic vasodilation in the trigeminal system, a key process in migraine pathophysiology.

Methodology:

-

Animal Preparation:

-

Anesthetize marmosets (300-400 g) with sodium pentobarbitone (30 mg/kg i.p. for induction, maintained with 6 mg/kg/h i.m.).

-

Maintain body temperature at 37°C using a heating pad.

-

Place the animal in a stereotaxic frame and, following a scalp incision, drill a small hole in the skull.

-

Using a micromanipulator, lower a bipolar electrode into the trigeminal ganglion.

-

Position a laser Doppler flowmetry probe over the facial skin to measure blood flow.

-

-

Experimental Procedure:

-

Record a stable baseline of facial blood flow.

-

Apply electrical stimulation to the trigeminal ganglion to induce a rapid, transient increase in ipsilateral facial blood flow.

-

Record the response and allow it to return to baseline (approx. 10 minutes). Repeat to ensure a stable response.

-

Administer BIBN 4096 BS intravenously at escalating doses (e.g., 1, 3, 10, 30 µg/kg).

-

Following each dose administration, repeat the trigeminal ganglion stimulation and record the blood flow response.

-

-

Endpoint Measurement & Analysis:

-

The primary endpoint is the change in facial blood flow, quantified as the Area Under the Curve (AUC).

-

Calculate the percentage inhibition of the stimulation-evoked response by BIBN 4096 BS at each dose level compared to the pre-drug stimulation response.

-

A dose of approximately 3 µg/kg was found to produce 50% inhibition of the response.

-

Protocol 2: Rat Model of Chronic Migraine (Nitroglycerin-Induced)

This model establishes a state of chronic hyperalgesia and allodynia by repeated administration of nitroglycerin (NTG), mimicking features of chronic migraine. It is used to test the efficacy of BIBN 4096 BS in a chronic pain state.

Methodology:

-

Model Induction:

-

Use male Sprague Dawley rats (250-300 g).

-

Prepare a 1 mg/mL NTG solution for injection.

-

Administer NTG via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.

-

Repeat the NTG injection every other day for a total of 9 days (five injections). This induces a state of chronic mechanical allodynia and thermal hyperalgesia.

-

-

Drug Preparation and Administration:

-

For intracerebroventricular (i.c.v.) administration, dissolve BIBN 4096 BS in a vehicle of 10% DMSO, 40% PEG300, 5% Tween80, and 45% saline to a final concentration of 0.01 µg/µL.

-

Implant a guide cannula into the lateral ventricle of the rats using stereotaxic surgery.

-

Administer BIBN 4096 BS (0.1 µ g/day/rat ) via the cannula 2 hours before each NTG injection.

-

-

Behavioral Testing (Endpoints):

-

Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments applied to the periorbital or hind paw region. A significant decrease in the withdrawal threshold indicates allodynia.

-

Thermal Hyperalgesia: Measure the latency to paw withdrawal from a radiant heat source (e.g., plantar test). A reduced latency indicates hyperalgesia.

-

Vestibular Function: Assess motor coordination and balance using tests like the balance beam traversal time and the negative geotaxis test. NTG-treated rats show impaired performance, which can be reversed by effective treatment.

-

Conduct behavioral tests before the first NTG injection to establish a baseline and at set time points throughout the 9-day induction period.

-

Protocol 3: Rat Models of Inflammatory and Osteoarthritis Pain

These protocols induce a localized inflammation or joint degradation to study the peripheral analgesic effects of BIBN 4096 BS.

Methodology:

-

Model Induction:

-

Inflammatory Pain (CFA Model): Induce inflammation by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw of a rat. This leads to robust, long-lasting inflammation and mechanical hypersensitivity.

-

Osteoarthritis Pain (MIA Model): Induce joint damage and pain by a single intra-articular injection of monoiodoacetate (MIA) into the knee joint of a rat.

-

-

Drug Administration:

-

BIBN 4096 BS can be administered systemically (e.g., i.v. or i.p.) or topically (applied directly to the inflamed paw).

-

While specific effective doses for behavioral endpoints are not detailed in the cited literature, a wide range (1 µg/kg to 30 mg/kg) has been used in rodent models. Dose-ranging studies are recommended.

-

-

Behavioral Testing (Endpoints):

-

Mechanical Hypersensitivity (CFA Model): Measure the paw withdrawal threshold to von Frey filaments. The endpoint is the reversal of the CFA-induced decrease in threshold.

-

Weight-Bearing Deficit (MIA Model): Use an incapacitance tester to measure the distribution of weight between the injured and uninjured hind limbs. The endpoint is the normalization of weight-bearing.

-

Assessments should be performed before model induction (baseline) and at various time points after induction and drug administration. Studies have shown that peripheral blockade of CGRP receptors by BIBN 4096 BS significantly alleviates inflammatory pain.

-

References

- 1. Pharmacological profile of BIBN4096BS, the first selective small molecule CGRP antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Olcegepant, a non-peptide CGRP1 antagonist for migraine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sdiarticle4.com [sdiarticle4.com]

Application Notes and Protocols: Olcegepant in Rat Migraine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of olcegepant, a calcitonin gene-related peptide (CGRP) receptor antagonist, in established rat models of migraine. The included methodologies, data summaries, and signaling pathway diagrams are intended to guide researchers in the preclinical evaluation of CGRP-targeted therapeutics.

Introduction

Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by photophobia, phonophobia, and nausea. Calcitonin gene-related peptide (CGRP) has been identified as a key neuropeptide in the pathophysiology of migraine. Olcegepant (formerly BIBN4096BS) was one of the first small molecule CGRP receptor antagonists to show clinical efficacy in the acute treatment of migraine, validating the CGRP pathway as a therapeutic target. Preclinical studies in animal models, particularly in rats, have been instrumental in elucidating the role of CGRP and the efficacy of its antagonists. This document outlines the established dosages and experimental protocols for using olcegepant in rat models of migraine-like pain.

Quantitative Data Summary

The following tables summarize the effective dosages of olcegepant and their observed effects in common rat migraine models.

Table 1: Olcegepant Dosage and Administration in Rat Migraine Models

| Migraine Model | Rat Strain | Olcegepant Dosage | Route of Administration | Key Findings | Reference |

| Nitroglycerin (NTG)-Induced Chronic Migraine | Sprague-Dawley | 2 mg/kg | Intraperitoneal (i.p.) | Attenuated NTG-induced trigeminal hyperalgesia and reduced expression of CGRP and pro-inflammatory cytokines. | |

| Spontaneous Trigeminal Allodynia (STA) | Inbred STA rats | 1 mg/kg | Intraperitoneal (i.p.) | Effectively alleviated periorbital hyperalgesia. | |

| Nitroglycerin (NTG)-Induced Acute Migraine | Sprague-Dawley | 1 mg/kg | Intraperitoneal (i.p.) | Partially inhibited facial allodynia. | |

| Capsaicin-Induced Trigeminal Nociception | Wistar | 900 µg/kg (0.9 mg/kg) | Intravenous (i.v.) | Inhibited capsaicin-induced expression of Fos in the spinal trigeminal nucleus. |

Table 2: Effects of Olcegepant on Migraine-Related Endpoints

| Migraine Model | Endpoint Measured | Vehicle Control (Mean ± SEM) | Olcegepant-Treated (Mean ± SEM) | Percent Reduction |

| NTG-Induced Chronic Migraine | Orofacial Formalin Test (Phase 2 Nocifensive Score) | ~45 ± 5 | ~20 ± 3 | ~55% |

| Spontaneous Trigeminal Allodynia | Periorbital Mechanical Withdrawal Threshold (g) | ~3.5 ± 0.4 | ~7.5 ± 0.8 | Increase in threshold |

| Capsaicin-Induced Nociception | Fos-positive cells in Spinal Trigeminal Nucleus | ~150 ± 20 | ~65 ± 10 | 57% |

Experimental Protocols

Nitroglycerin (NTG)-Induced Migraine Model

This model is widely used to induce a state of central sensitization and migraine-like allodynia in rats.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Nitroglycerin (NTG) solution (5 mg/mL in 30% alcohol, 30% propylene glycol, and water)

-

Olcegepant

-

Vehicle for olcegepant (e.g., saline)

-

Von Frey filaments

-

Testing chambers with a wire mesh floor

Protocol for Chronic Migraine Model:

-

Acclimatization: Acclimate rats to the testing environment and handling for at least 3 days prior to the experiment.

-

Baseline Measurement: Determine the baseline mechanical withdrawal threshold of the periorbital region and/or hind paw using von Frey filaments.

-

NTG Administration: Administer NTG (5 mg/kg, i.p.) or vehicle every other day for a total of 9 days to induce a state of chronic migraine.

-

Olcegepant Treatment: On the final day of NTG administration, co-administer olcegepant (2 mg/kg, i.p.) or its vehicle.

-

Behavioral Testing: Assess mechanical allodynia using von Frey filaments at various time points (e.g., 2, 4, and 6 hours) after the final NTG and olcegepant administration. The up-down method is commonly used to determine the 50% withdrawal threshold.

Protocol for Acute Migraine Model:

-

Acclimatization and Baseline: Follow steps 1 and 2 from the chronic model.

-

Olcegepant Pre-treatment: Administer olcegepant (1 mg/kg, i.p.) or vehicle.

-

NTG Administration: 15 minutes after olcegepant treatment, administer a single dose of NTG (10 mg/kg, i.p.).

-

Behavioral Testing: Measure mechanical withdrawal thresholds 2 hours after the NTG injection.

Spontaneous Trigeminal Allodynia (STA) Rat Model

This is an inbred rat strain that exhibits spontaneous cephalic hyperalgesia, providing a model of migraine without an inducing agent.

Materials:

-

Male or female inbred STA rats

-

Olcegepant

-

Vehicle for olcegepant (e.g., saline)

-

Electronic von Frey apparatus

-

Testing chambers

Protocol:

-

Acclimatization: Acclimate STA rats to the testing environment.

-

Baseline Measurement: Measure the baseline periorbital and hind paw mechanical sensitivity using an electronic von Frey device.

-

Olcegepant Administration: Administer a single dose of olcegepant (1 mg/kg, i.p.) or vehicle.

-

Post-treatment Monitoring: Assess periorbital and hind paw mechanical sensitivity at multiple time points over a 24-hour period (e.g., 1, 2, 4, 8, and 24 hours) to evaluate the efficacy and duration of action of olcegepant.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the CGRP signaling pathway implicated in migraine and a typical experimental workflow for evaluating olcegepant in a rat migraine model.

Caption: CGRP signaling pathway in a trigeminal neuron.

Caption: Experimental workflow for olcegepant in the NTG model.

Application Notes and Protocols for BIBN 4096 BS in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIBN 4096 BS, also known as olcegepant, is a potent and selective, non-peptide antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2][3] CGRP is a 37-amino acid neuropeptide that plays a significant role in the pathogenesis of migraine by mediating neurogenic inflammation and vasodilation.[4] BIBN 4096 BS competitively blocks the CGRP receptor, thereby inhibiting the downstream signaling cascades initiated by CGRP. These application notes provide detailed protocols for utilizing BIBN 4096 BS in common cell culture assays to characterize its antagonist activity.

Mechanism of Action

BIBN 4096 BS exhibits high affinity for the human CGRP receptor, which is a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). Upon binding of the agonist CGRP, the receptor complex activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). BIBN 4096 BS acts as a competitive antagonist, preventing CGRP from binding to the receptor and thereby inhibiting the production of cAMP.

Signaling Pathway of CGRP Receptor Activation and Inhibition by BIBN 4096 BS

References

Application Notes: In Vitro CGRP Receptor Antagonism Assay with Olcegepant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olcegepant (also known as BIBN4096) is a potent and selective, non-peptide antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor.[1][2] The CGRP receptor, a heterodimer of the Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1), is a key player in the pathophysiology of migraine.[3][4] Antagonism of this receptor has emerged as a successful therapeutic strategy for the acute treatment of migraine. These application notes provide detailed protocols for in vitro assays to characterize the CGRP receptor antagonism of Olcegepant, including radioligand binding and functional cAMP assays.

Mechanism of Action

CGRP is a 37-amino acid neuropeptide that, upon binding to its G-protein coupled receptor, primarily signals through the Gs alpha subunit to activate adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA) and subsequent downstream signaling cascades, including the phosphorylation of the cAMP response element-binding protein (CREB).[3] Olcegepant competitively binds to the CGRP receptor, thereby blocking CGRP-mediated signal transduction.

Quantitative Data Summary

The following tables summarize the quantitative data for Olcegepant in CGRP receptor antagonism assays.

Table 1: Binding Affinity of Olcegepant for the CGRP Receptor

| Parameter | Species | Cell Line/Tissue | Radioligand | Value | Reference |

| Ki | Human | SK-N-MC cells | [125I]hCGRP | 14.4 ± 6.3 pM | |

| pKi | Human | SK-N-MC cell membrane | [125I]adrenomedullin | 10.85 | |

| pKi | Rat | CGRP receptors | Not Specified | 8.46 |

Table 2: Functional Potency of Olcegepant in CGRP Receptor Antagonism Assays

| Parameter | Species | Cell Line | Assay Type | Value | Reference |

| IC50 | Human | SK-N-MC cells | CGRP-stimulated cAMP production | 0.03 nM | |

| IC50 | Human | SK-N-MC cells | Inhibition of CGRP-stimulated cAMP production | 0.02 nM | |

| IC50 | Not Specified | Not Specified | CGRP-stimulated cAMP production | 0.35 nM |

CGRP Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of Olcegepant for the CGRP receptor using membranes from a human neuroblastoma cell line, SK-N-MC, which endogenously expresses the CGRP receptor.

Materials:

-

SK-N-MC cells

-

Cell lysis buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitors

-

Assay binding buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4

-

Radioligand: [125I]-hCGRP

-

Non-specific binding control: Unlabeled CGRP (1 µM)

-

Olcegepant

-

GF/C glass fiber filters

-

Scintillation cocktail

-

96-well plates

Procedure:

-

Membrane Preparation:

-

Harvest SK-N-MC cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate at 1,000 x g for 3 minutes to remove nuclei and large debris.

-

Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.

-

Resuspend the final pellet in assay binding buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Competitive Binding Assay:

-